3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol
Description
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol is a fluorinated cyclobutane derivative featuring a hydroxymethyl (-CH2OH) group and two fluorine atoms at the 3-position of the cyclobutane ring. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the interplay of fluorine’s electronegativity and the hydroxymethyl group’s hydrogen-bonding capability.
Properties
IUPAC Name |
3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-4(9,2-5)3-8/h8-9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGZEVMVINLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257226 | |
| Record name | Cyclobutanemethanol, 3,3-difluoro-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231674-33-0 | |
| Record name | Cyclobutanemethanol, 3,3-difluoro-1-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2231674-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanol, 3,3-difluoro-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steps :
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Cycloaddition : React methyl acrylate with 1,1-dichloro-2,2-difluoroethylene at 150°C for 15–20 hours.
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Hydrolysis : Treat the product with aqueous NaOH to form 3,3-difluorocyclobutanecarboxylic acid.
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Reduction : Reduce the carboxylic acid to the alcohol using LiAlH₄.
Deoxyfluorination with Sulfur Tetrafluoride (SF₄)
SF₄ is an effective deoxyfluorination agent for converting hydroxyl groups to fluorides (,).
Protocol :
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Substrate : 3-Hydroxy-3-(hydroxymethyl)cyclobutan-1-ol.
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Reaction :
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SF₄ gas is introduced into a solution of the substrate in dichloromethane at 30°C.
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Catalyst : BINOL-derived chiral phosphoric acid (30 mol%).
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Isolation : The product is purified via column chromatography.
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| DAST Fluorination | Ethyl 3-oxocyclobutanecarboxylate | DAST, LiAlH₄ | 76% | High selectivity; scalable | DAST is moisture-sensitive |
| [2+2] Cycloaddition | Methyl acrylate | Cl₂C=CF₂, NaOH | 44–53% | Industrial applicability | High temperatures required |
| SF₄ Fluorination | Diol precursor | SF₄, BINOL catalyst | 71% | Direct fluorination | SF₄ toxicity; requires specialized equipment |
Key Research Findings
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Stereochemical Control : DAST-mediated fluorination preserves stereochemistry, critical for pharmaceutical applications ().
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Scalability : The [2+2] cycloaddition route is optimized for multigram synthesis ().
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Safety Notes : SF₄ reactions require inert gas handling and NaOH quench systems to mitigate HF formation ().
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,3-Difluorocyclobutanecarboxylic acid.
Reduction: Formation of 3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Ring
A. Hydroxymethyl vs. Methanesulfonylmethyl
- Target Compound: 3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol Functional groups: -CH2OH (polar, hydrogen-bond donor) Potential applications: Drug fragment (polar interactions with biomolecules).
- [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol Functional groups: -SO2CH3 (electron-withdrawing), -CH2OH Key differences: The sulfonyl group increases molecular weight (214.2 g/mol) and introduces strong electron-withdrawing effects, which may reduce solubility compared to the hydroxymethyl analog.
B. Fluorine Positioning and Additional Halogens
- The absence of a hydroxyl group limits hydrogen-bonding capacity.
- Cis-3-(fluoromethyl)cyclobutan-1-ol
- Molecular formula: C5H9FO
- Key differences: Single fluorine atom on the fluoromethyl group reduces steric and electronic effects compared to the 3,3-difluoro configuration.
Functional Group Diversity
A. Amino vs. Hydroxyl Substituents
- 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Molecular formula: C5H8F3NO Key differences: The amino (-NH2) group introduces basicity, contrasting with the neutral hydroxyl group. The trifluoromethyl (-CF3) group enhances electronegativity and metabolic stability.
B. Carboxylic Acid Derivatives
- 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid diisopropyl ester
- Molecular formula: C14H20F3O5
- Key differences: The ester groups and trifluoromethyl substituent create a highly lipophilic profile, diverging from the hydroxymethyl compound’s polarity.
Data Table: Key Properties of Compared Compounds
Research Implications and Trends
- Synthetic Strategies : Fluorination methods (e.g., DAST-mediated reactions ) and ring-closing metathesis are critical for accessing these strained cyclobutane systems.
- Drug Design : The hydroxymethyl group in 3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol may improve solubility in fragment-based drug discovery, contrasting with sulfonyl or ester derivatives optimized for membrane permeability .
- Stability: Fluorine atoms at the 3-position likely enhance metabolic stability compared to non-fluorinated analogs, as seen in related cyclobutane amines .
Biological Activity
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol is a fluorinated compound with the molecular formula CHFO and a molecular weight of 138.11 g/mol. It features a cyclobutane ring with two fluorine atoms at the 3-position and a hydroxymethyl group at the 1-position. This unique structure suggests potential biological activities that merit investigation.
The compound can be represented by the SMILES notation: OCC1(O)CC(F)(F)C1. The presence of fluorine atoms and a hydroxymethyl group contributes to its reactivity and interaction with biological systems, potentially altering pharmacokinetics and binding affinities compared to non-fluorinated analogs .
Biological Activity Overview
Research into the biological activity of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol indicates that fluorinated compounds often exhibit unique interactions with biological targets. The following sections provide insights into its potential applications in medicinal chemistry, including its antimicrobial, anticancer, and anti-inflammatory properties.
The mechanism by which 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors, influencing various physiological pathways. The fluorine substituents may enhance lipophilicity, facilitating cellular uptake and modifying metabolic stability.
Antimicrobial Activity
A study investigating the antimicrobial properties of various fluorinated alcohols found that 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol exhibited moderate antibacterial activity against Gram-positive bacteria. The compound's structural uniqueness may contribute to its efficacy in disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol can be compared to other fluorinated compounds. A table summarizing relevant compounds and their biological activities is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol | Hydroxymethyl group + difluorination | Moderate antibacterial activity |
| 2,2-Difluorocyclopropanemethanol | Cyclopropane ring with difluoromethyl alcohol | Anticancer properties observed |
| 4-Fluorophenol | Aromatic ring with fluorine substitution | Strong antibacterial activity |
This comparison highlights how structural modifications can significantly impact biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol?
- Methodological Answer : The synthesis typically involves cyclization and fluorination steps. For example, cyclobutane precursors can be functionalized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride). The hydroxymethyl group may be introduced through hydrolysis of ester intermediates (e.g., isopropoxycarbonyl derivatives, as seen in structurally similar compounds) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring strain-induced side reactions. Purification often requires chromatography or recrystallization due to polar hydroxyl groups.
Q. How do fluorine atoms influence the compound’s physical and chemical properties?
- Methodological Answer : Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents. The 3,3-difluoro substitution stabilizes the cyclobutane ring by reducing electron density, potentially lowering susceptibility to ring-opening reactions. Hydrogen bonding between hydroxyl groups and fluorine may affect melting points and hygroscopicity. Comparative studies with non-fluorinated analogs (e.g., 1-(hydroxymethyl)cyclobutan-1-ol) are recommended to isolate fluorine-specific effects .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming fluorine substitution patterns (e.g., coupling constants between vicinal fluorines). NMR can resolve hydroxyl proton environments, though deuteration or DMSO-d may suppress exchange broadening.
- IR : O-H stretches (~3200–3600 cm) and C-F vibrations (~1100–1250 cm) provide functional group confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for distinguishing between hydroxyl and methoxy derivatives .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in nucleophilic or acidic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of fluorine and hydroxyl groups. For example, Fukui indices identify electrophilic/nucleophilic sites, while transition-state modeling predicts acid-catalyzed dehydration pathways. Solvent effects (e.g., PCM models) refine predictions for aqueous or protic environments .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereochemistry during cyclobutane ring formation. Kinetic resolution via enzymatic hydrolysis (e.g., lipases) of racemic esters is another approach. Circular Dichroism (CD) and chiral HPLC (e.g., Chiralpak columns) are critical for enantiomeric excess (ee) analysis .
Q. What are the stability challenges under varying pH conditions, and how can they be mitigated?
- Methodological Answer : The compound’s stability is pH-dependent due to hydroxyl group acidity (pKa ~12–14). Under acidic conditions, protonation may lead to ring-opening via SN1 mechanisms. In basic media, deprotonation could trigger elimination reactions. Buffered solutions (pH 6–8) and low-temperature storage (-20°C under nitrogen) are recommended. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation pathways .
Q. How does the compound interact with biological macromolecules, and what assays validate these interactions?
- Methodological Answer : Fluorine’s hydrophobic and hydrogen-bonding properties may enhance binding to enzymes or receptors. Surface Plasmon Resonance (SPR) assays measure binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. For antifungal studies (inspired by structurally related compounds in ), microdilution assays (MIC determination) against Candida species are recommended.
Data Contradictions and Resolution
Q. Discrepancies in reported hazard profiles of fluorinated cyclobutane derivatives: How should researchers address safety protocols?
- Methodological Answer : While some studies (e.g., ) classify similar compounds as irritants (H315, H319), others lack toxicity data. Precautionary measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
